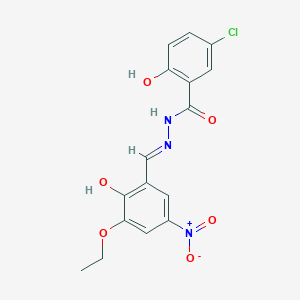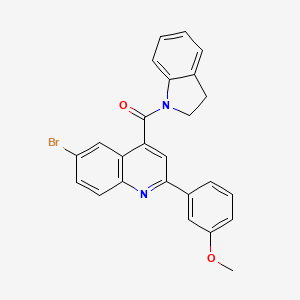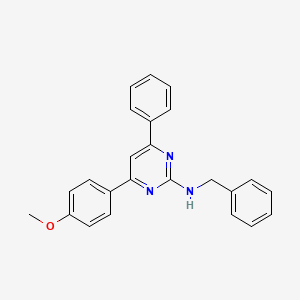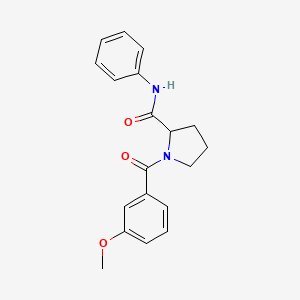
5-chloro-N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-hydroxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-hydroxybenzohydrazide, also known as ENB-5, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. ENB-5 has potential applications in the treatment of hyperpigmentation disorders such as melasma, as well as in the development of new skin-whitening agents.
作用機序
The mechanism of action of 5-chloro-N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-hydroxybenzohydrazide involves inhibition of the enzyme tyrosinase, which is involved in the production of melanin. Melanin is responsible for the color of skin, hair, and eyes. Inhibition of tyrosinase leads to a decrease in melanin production, which can result in skin whitening. 5-chloro-N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-hydroxybenzohydrazide achieves this by binding to the active site of the enzyme and preventing it from catalyzing the conversion of tyrosine to melanin.
Biochemical and Physiological Effects:
5-chloro-N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-hydroxybenzohydrazide has been shown to have antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various skin conditions. It has also been shown to have low cytotoxicity, which is an important consideration for any potential therapeutic agent.
実験室実験の利点と制限
One advantage of 5-chloro-N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-hydroxybenzohydrazide is its potent inhibition of tyrosinase, which makes it a promising candidate for the development of new skin-whitening agents. Another advantage is its low cytotoxicity, which suggests that it may be relatively safe for use in humans. However, one limitation of 5-chloro-N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-hydroxybenzohydrazide is its relatively complex synthesis method, which could make it difficult to produce on a large scale.
将来の方向性
There are several potential future directions for research on 5-chloro-N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-hydroxybenzohydrazide. One possibility is the development of new skin-whitening agents based on its structure and mechanism of action. Another possibility is the investigation of its potential use in the treatment of other hyperpigmentation disorders, such as post-inflammatory hyperpigmentation. Further studies could also explore its potential as an antioxidant and anti-inflammatory agent for the treatment of various skin conditions. Finally, research could focus on developing more efficient and cost-effective synthesis methods for 5-chloro-N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-hydroxybenzohydrazide.
合成法
5-chloro-N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-hydroxybenzohydrazide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the condensation of 2-hydroxybenzohydrazide with 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde to form an intermediate product. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 5-chlorosalicylic acid to yield the final product.
科学的研究の応用
5-chloro-N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-hydroxybenzohydrazide has been extensively studied for its potential applications in the field of dermatology. It has been shown to be a potent inhibitor of tyrosinase, which is involved in the production of melanin. This makes it a promising candidate for the development of new skin-whitening agents. 5-chloro-N'-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-hydroxybenzohydrazide has also been investigated for its potential use in the treatment of hyperpigmentation disorders such as melasma. In addition, it has been shown to have antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various skin conditions.
特性
IUPAC Name |
5-chloro-N-[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylideneamino]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O6/c1-2-26-14-7-11(20(24)25)5-9(15(14)22)8-18-19-16(23)12-6-10(17)3-4-13(12)21/h3-8,21-22H,2H2,1H3,(H,19,23)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOYGRFSYDQEIW-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=NNC(=O)C2=C(C=CC(=C2)Cl)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)/C=N/NC(=O)C2=C(C=CC(=C2)Cl)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-2-(1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B6074532.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B6074537.png)
![4-(6-amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate](/img/structure/B6074539.png)
![2-{[(3-iodo-4-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B6074545.png)


![2-[1-({1-[2-(methylthio)-4-pyrimidinyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6074563.png)
![4-phenylpyrimido[1,2-a]benzimidazole perchlorate](/img/structure/B6074577.png)
![(3-fluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6074581.png)
![2-mercapto-6-methyl-5-phenyl-3-(4-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6074589.png)
![3-hydroxy-3-[(isopropylamino)methyl]-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6074590.png)

![4-methyl-2-(methylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-thiazole-5-carboxamide](/img/structure/B6074611.png)